molecular formula C19H18N4O2 B6266425 3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine CAS No. 1012345-71-9

3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine

Cat. No. B6266425
CAS RN: 1012345-71-9
M. Wt: 334.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine” belongs to a class of compounds known as nitrogen heterocycles . These heterocyclic rings are found almost invariably in living systems ranging from the tiniest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores .


Synthesis Analysis

The synthesis of similar compounds, such as benzo[4,5]imidazo[1,2-a]pyrimidines, has been achieved using a variety of methodologies . For instance, Brønsted acidic ionic liquid was found to be an efficient and recyclable catalyst for the synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines . The reactions proceeded smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .


Molecular Structure Analysis

The molecular structure of “3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine” would likely be complex due to the presence of multiple heterocyclic rings. These rings can interact with various biological systems, making them important in the development of new drugs .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied extensively. For example, benzo[4,5]imidazo[1,2-a]quinoxaline derivatives were synthesized from readily accessible 2-(benzoimidazol-1-yl)aniline substrates by an I2-mediated direct sp3 C–H amination reaction .

Future Directions

The future directions in the research of similar compounds involve the synthesis of various derivatives of these scaffolds by a wide range of methodologies . The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine' involves the synthesis of the imidazo[1,2-b]pyridazine ring system followed by the attachment of the benzofuran and oxan-4-yl groups.", "Starting Materials": [ "2-aminopyridine", "2-bromoacetophenone", "benzofuran-5-carbaldehyde", "4-hydroxytetrahydrofuran" ], "Reaction": [ "Step 1: Synthesis of 2-(2-bromoacetyl)phenyl-2,3-dihydroimidazo[1,2-b]pyridazine\n- React 2-aminopyridine with 2-bromoacetophenone in the presence of a base such as potassium carbonate and a solvent such as DMF to form the intermediate 2-(2-bromoacetyl)phenyl-2,3-dihydroimidazo[1,2-b]pyridazine.\n\nStep 2: Synthesis of 3-(1-benzofuran-5-yl)imidazo[1,2-b]pyridazine\n- React the intermediate from step 1 with benzofuran-5-carbaldehyde in the presence of a base such as sodium hydride and a solvent such as DMF to form the product 3-(1-benzofuran-5-yl)imidazo[1,2-b]pyridazine.\n\nStep 3: Synthesis of 3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine\n- React the product from step 2 with 4-hydroxytetrahydrofuran in the presence of a base such as potassium carbonate and a solvent such as DMF to form the final product 3-(1-benzofuran-5-yl)-N-(oxan-4-yl)imidazo[1,2-b]pyridazin-6-amine." ] }

CAS RN

1012345-71-9

Molecular Formula

C19H18N4O2

Molecular Weight

334.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.